N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-14-4-1-5-15(19)16(14)21-17(23)22-10-2-3-13(11-22)24-12-6-8-20-9-7-12/h1,4-9,13H,2-3,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLTWHTXTVLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative and the pyridin-4-yloxy moiety. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Heteroarylation reactions: Utilizing transition metal catalysts such as rhodium (Rh) to facilitate the coupling of the difluorophenyl arylamide with heteroaryl boronate esters.
Amide coupling reactions: Employing coupling agents like carbodiimides or peptide coupling reagents to form the amide bond between the piperidine ring and the difluorophenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace functional groups on the compound, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are employed to facilitate substitution reactions, with conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug development. Its interactions with biological targets can be explored to develop new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
PF3845 (4-(3-[5-Trifluoromethylpyridin-2-yloxy]Benzyl)-N-(Pyridin-3-yl)Piperidine-1-Carboxamide)
Structural Similarities :
- Both compounds share a piperidine-1-carboxamide core.
- The pyridinyloxy group in PF3845 (attached to a benzyl moiety) mirrors the pyridin-4-yloxy substituent in the target compound.
Key Differences :
- Substituents : PF3845 incorporates a trifluoromethylpyridinyloxy-benzyl group versus the simpler pyridin-4-yloxy group in the target compound.
- Fluorination : PF3845 uses a trifluoromethyl group for enhanced metabolic stability, whereas the target compound relies on 2,6-difluorophenyl for aromatic fluorination.
Functional Implications :
- PF3845 is a known fatty acid amide hydrolase (FAAH) inhibitor , suggesting that the target compound’s pyridinyloxy-piperidine scaffold may also interact with hydrolytic enzymes or lipid-signaling pathways.
MK0974 (N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-Oxo-1-(2,2,2-Trifluoroethyl)Azepan-3-yl]-4-(2-Oxo-2,3-Dihydro-1H-Imidazo[4,5-b]Pyridin-1-yl)Piperidine-1-Carboxamide)
Structural Similarities :
- Both compounds feature fluorinated aromatic rings (difluorophenyl groups).
- Piperidine carboxamide cores are present in both.
Key Differences :
- Ring System : MK0974 uses an azepane (7-membered ring) versus the 6-membered piperidine in the target compound.
- Substituents : MK0974 includes a trifluoroethyl group and an imidazopyridine moiety, which are absent in the target compound.
Functional Implications :
N-{4-[(3R,4R,5S)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-yl]Pyridin-3-yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide ()
Structural Similarities :
- Both compounds share a 2,6-difluorophenyl group and a pyridine-carboxamide backbone.
Key Differences :
- Piperidine Substitution: The compound has a highly substituted piperidine (amino, hydroxy, and methyl groups) compared to the simpler pyridinyloxy-piperidine in the target compound.
- Biological Targets : The compound inhibits PIM kinases (PIM1/2/3) , suggesting that the target compound’s unmodified piperidine ring may lack the stereochemical complexity required for kinase inhibition.
Comparative Data Table
Key Research Findings and Implications
Fluorination Impact : The 2,6-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability, a feature shared with MK0974 and PF3845 .
Heterocyclic Linkages : The pyridinyloxy group in the target compound may improve solubility compared to PF3845’s benzyl-linked trifluoromethylpyridine .
Target Specificity : Unlike the compound’s PIM kinase inhibition, the target compound’s simpler structure may favor GPCR or hydrolytic enzyme interactions.
Biological Activity
N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and a difluorophenyl group. Its molecular structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 300.31 g/mol
This compound primarily acts as an orexin type 2 receptor agonist . This receptor is implicated in various physiological processes, including the regulation of sleep-wake cycles and appetite control. The compound's ability to modulate orexin receptors suggests potential applications in treating disorders such as narcolepsy and obesity .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its effects on different cellular pathways and its potential therapeutic applications.
1. Orexin Receptor Agonism
Research indicates that this compound exhibits significant agonistic activity at the orexin type 2 receptor, which could be beneficial in managing sleep disorders. The binding affinity and selectivity for this receptor have been characterized through in vitro assays, demonstrating a promising profile for therapeutic intervention in sleep-related pathologies .
2. Anticancer Potential
Preliminary studies have suggested that piperidine derivatives, including this compound, may possess anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, structural modifications of similar compounds have shown enhanced inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
| Compound | IC (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Orexin receptor agonism |
| Similar Piperidine Derivative | 45.69 | DHFR inhibition |
3. Neuroprotective Effects
The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases. Its interaction with neurotransmitter systems suggests it may help mitigate neuronal damage associated with conditions like Alzheimer’s disease by inhibiting amyloid beta aggregation and promoting cholinergic activity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from piperidine structures:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of piperidine derivatives against various cancer cell lines. The findings indicated that modifications to the piperidine structure significantly influenced anticancer activity, with some derivatives showing enhanced potency compared to standard treatments like bleomycin .
- Neuroprotective Study : Another investigation focused on the neuroprotective properties of piperidine derivatives in models of Alzheimer's disease. Results demonstrated that certain modifications led to improved binding affinity to cholinesterase enzymes, enhancing cognitive function in treated models .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide and its analogs?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridine and piperidine intermediates. For example, a fragment-based approach can be employed where the pyridinyloxy group is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine scaffold. The carboxamide linkage is formed using carbodiimide coupling agents (e.g., EDC or DCC) to react the piperidine amine with a carboxylic acid derivative. Optimization of reaction conditions (e.g., solvent, temperature) is critical to improve yields, as seen in similar piperidine-carboxamide syntheses .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is essential for resolving the 3D conformation of the piperidine ring and substituent orientations. Nuclear magnetic resonance (NMR) spectroscopy, particularly , , and -NMR, verifies the integration of the difluorophenyl and pyridinyloxy groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>98%) for biological assays. Crystallographic data for analogous compounds (e.g., BIBN4096BS) provide reference frameworks for structural validation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should target receptors or enzymes with structural similarity to known ligands. For instance, calcitonin gene-related peptide (CGRP) receptor binding assays (competitive radioligand displacement) are relevant due to the compound’s structural resemblance to MK-0974, a CGRP antagonist . Kinase inhibition profiling (e.g., CDK2, p38 MAPK) using ATP-competitive binding assays or fluorescence polarization can identify off-target effects early in development .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the potency of this compound against specific targets?
- Methodological Answer : Fragment-based X-ray crystallography identifies critical binding interactions. For example, modifying the pyridinyloxy group’s substituents (e.g., adding methyl or fluorine) can enhance hydrophobic interactions in kinase ATP-binding pockets. Systematic substitution of the difluorophenyl ring (e.g., chloro, methoxy groups) and piperidine N-alkylation can improve metabolic stability. Cocrystal structures of analogs (e.g., AT7519 with CDK2) guide rational design to retain key hydrogen bonds (e.g., with hinge-region residues) while reducing steric clashes .
Q. What experimental approaches address discrepancies in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if cell-free kinase assays (e.g., ADP-Glo™) conflict with cellular proliferation data (e.g., MTT assays), assess membrane permeability via PAMPA or Caco-2 models. Pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) can explain reduced efficacy in vivo. Contradictory receptor binding affinities may arise from species-specific variations (e.g., human vs. rodent CGRP receptors), necessitating species-matched assays .
Q. How can in vivo efficacy and toxicity be evaluated for this compound in preclinical models?
- Methodological Answer : Use pharmacodynamic markers (e.g., plasma cytokine levels for inflammatory targets) in rodent models. For neuropathic pain or migraine (CGRP-related indications), measure mechanical allodynia in chronic constriction injury (CCI) models. Toxicity profiling includes hERG channel inhibition assays (patch-clamp electrophysiology) and histopathological analysis of major organs after 28-day repeat-dose studies. Comparative studies with MK-0974 or PF3845 provide benchmark data for therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
